[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

Ezrin inhibition Cancer metastasis Target engagement

[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride (NSC305787 HCl) is a synthetic quinoline methanol compound that functions as a dual ezrin-SHIP inhibitor with antineoplastic and antimalarial activity. It directly binds to the ezrin protein with a Kd of 5.85 µM, inhibiting its phosphorylation and downstream metastatic functions, and also inhibits the SH2-containing inositol 5'-phosphatase (SHIP) enzymes.

Molecular Formula C25H31Cl3N2O
Molecular Weight 481.9 g/mol
Cat. No. B609658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
SynonymsNSC-305787 Hydrochloride;  NSC 305787 Hydrochloride;  NSC305787 Hydrochloride;  NSC-305787 HCl;  NSC 305787 HCl;  NSC305787 HCl; 
Molecular FormulaC25H31Cl3N2O
Molecular Weight481.9 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O.Cl
InChIInChI=1S/C25H30Cl2N2O.ClH/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25;/h8-10,14-16,21,24,28,30H,1-7,11-13H2;1H
InChIKeyJQALIVSYOXLOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC305787 Hydrochloride: A Quinoline-Based Ezrin and SHIP Inhibitor for Oncology and Malaria Research


[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride (NSC305787 HCl) is a synthetic quinoline methanol compound that functions as a dual ezrin-SHIP inhibitor with antineoplastic and antimalarial activity [1]. It directly binds to the ezrin protein with a Kd of 5.85 µM, inhibiting its phosphorylation and downstream metastatic functions, and also inhibits the SH2-containing inositol 5'-phosphatase (SHIP) enzymes [2]. Its unique adamantane-containing scaffold confers distinct pharmacological properties compared to other quinoline-based agents.

NSC305787 Hydrochloride: Why Substitution with Other Quinolines or Ezrin Inhibitors Compromises Research Reproducibility


NSC305787 occupies a distinct pharmacological niche that cannot be replicated by close structural analogs such as mefloquine or other ezrin inhibitors like NSC668394. While mefloquine non-selectively inhibits both SHIP1 and SHIP2, NSC305787 demonstrates SHIP2-selective inhibition, leading to divergent biological outcomes [1]. Compared to the ezrin inhibitor NSC668394, NSC305787 exhibits superior binding affinity, greater cellular potency, in vivo anti-metastatic efficacy, and a more favorable pharmacokinetic profile—making simple substitution a direct threat to experimental validity and translational relevance [2][3].

Head-to-Head Quantitative Evidence for NSC305787 Hydrochloride Differentiation


Superior Ezrin Binding Affinity Relative to NSC668394

NSC305787 binds ezrin with a Kd of 5.85 µM, representing a 2.2-fold higher affinity than the comparator ezrin inhibitor NSC668394, which exhibits a Kd of 12.6 µM [1]. This direct binding difference translates into more potent target engagement at equivalent concentrations.

Ezrin inhibition Cancer metastasis Target engagement

Greater Anti-Leukemic Potency Compared to NSC668394 in ALL Cell Lines

NSC305787 reduces viability of ALL cell lines with IC50 values of 5.1 µM (Jurkat), 3.3 µM (NALM6), and 4.3 µM (REH) at 24 h, demonstrating significantly greater potency than NSC668394 across all tested lines [1]. The study authors explicitly selected NSC305787 for further characterization based on its superior potency and efficacy over NSC668394.

Acute lymphoblastic leukemia Cell viability Ezrin inhibition

In Vivo Suppression of Osteosarcoma Pulmonary Metastasis Not Achieved by NSC668394

In a genetically engineered mouse model of osteosarcoma, NSC305787 treatment significantly reduced pulmonary metastasis, whereas treatment with the comparator ezrin inhibitor NSC668394 did not achieve significant metastasis suppression [1]. This represents a critical functional divergence between two structurally related ezrin inhibitors.

Osteosarcoma Metastasis In vivo efficacy

Favorable In Vivo Pharmacokinetic Profile Over NSC668394

Assessment of pharmacokinetics in mice demonstrated that NSC305787 possesses a more favorable pharmacokinetic profile compared with NSC668394 [1]. While detailed PK parameters are not publicly disclosed in the abstract, the authors explicitly identified this PK advantage as a key factor in selecting NSC305787 for advanced in vivo studies.

Pharmacokinetics Drug-like properties In vivo studies

Differential SHIP Isoform Selectivity Compared to the Antimalarial Mefloquine

NSC305787 (reported as NSC30578) exhibits preferential inhibition of SHIP2 (up to 66% inhibition) over SHIP1 (up to 46% inhibition), whereas the structurally related antimalarial drug mefloquine inhibits both SHIP1 and SHIP2 almost equally [1]. This isoform selectivity profile is critical for experiments aiming to dissect SHIP1-versus SHIP2-specific signaling pathways.

SHIP inhibition Isoform selectivity PI3K signaling

High-Impact Research Scenarios for NSC305787 Hydrochloride Utilization


Ezrin-Targeted Oncology Research and Anti-Metastasis Studies

NSC305787 is the ezrin inhibitor of choice for oncology research programs investigating the role of ezrin in tumor progression and metastasis. Its proven in vivo anti-metastatic activity in osteosarcoma models [1], combined with potent reduction of cell viability in leukemia models [2], makes it superior to NSC668394 for studies requiring translational relevance. Researchers should select NSC305787 when the experimental goal includes in vivo metastasis endpoints, as NSC668394 fails to recapitulate this key functional activity.

SHIP2-Specific Signaling Pathway Dissection

For investigators studying PI3K/AKT pathway regulation where SHIP isoform selectivity is critical, NSC305787 provides a unique tool compound that preferentially inhibits SHIP2 over SHIP1. Unlike mefloquine, which non-selectively inhibits both isoforms equally, NSC305787 enables selective interrogation of SHIP2-mediated signaling events without confounding SHIP1 inhibition [3]. This application is particularly relevant for cancer, immunology, and stem cell research programs.

Acute Lymphoblastic Leukemia (ALL) Preclinical Drug Development

NSC305787 demonstrates potent anti-leukemic activity in ALL cell lines (IC50: 3.3–5.1 µM) with superior potency over NSC668394 [2]. Its multi-faceted mechanism—including apoptosis induction, clonal growth reduction, cell cycle inhibition, and suppression of cell adhesion and invasion—positions it as a compelling lead compound for ALL-targeted therapy development. Procurement of NSC305787 over alternative ezrin inhibitors ensures that drug development programs are built on the most potent and well-characterized ezrin-targeting scaffold available.

In Vivo Pharmacodynamic Studies of Ezrin Inhibition

The favorable pharmacokinetic profile of NSC305787 compared to NSC668394 [1] makes it the preferred compound for in vivo pharmacodynamic (PD) studies. The identification of DDIT4/REDD1 as a surrogate PD marker of response to ezrin inhibition further enables biomarker-driven experimental designs. Procurement of NSC305787 is essential for studies requiring sustained systemic exposure and interpretable PD readouts in murine models.

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